

# An In-depth Technical Guide to Clomesone: Chemical Structure, Properties, and Antineoplastic Activity

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Compound of Interest		
Compound Name:	Clomesone	
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### **Abstract**

Clomesone, also known by its chemical name 2-chloroethyl(methylsulfonyl)methanesulfonate and identifiers such as NSC-338947 and SRI-6155, is a synthetic DNA alkylating agent that has demonstrated notable antineoplastic activity, particularly against murine P388 leukemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, synthesis, and mechanism of action of Clomesone. Detailed experimental protocols for its synthesis and evaluation of its cytotoxic and antitumor effects are presented. Furthermore, this guide elucidates the cellular response to Clomesone-induced DNA damage through signaling pathway diagrams, offering valuable insights for researchers in drug development and oncology.

### **Chemical Structure and Identification**

**Clomesone** is a chloroethylating agent with a relatively simple chemical structure. Its identity is confirmed by its molecular formula, molar mass, and CAS registry number.

Table 1: Chemical Identification of Clomesone



Identifier	Value
Chemical Name	2-chloroethyl(methylsulfonyl)methanesulfonate
Synonyms	Clomesone, NSC-338947, SRI-6155
CAS Number	88343-72-0
Molecular Formula	C4H9ClO5S2
Molar Mass	236.69 g/mol
SMILES	C(S(OCCCI)(=O)=O)S(C)(=O)=O

A study by Galván et al. (2018) confirmed the solid-state molecular structure of **Clomesone** using X-ray diffraction.[1]

# **Physicochemical Properties**

Detailed quantitative physicochemical data for **Clomesone** is not extensively reported in publicly available literature. However, some properties can be inferred from its chemical structure and related compounds. It is known to be soluble in DMSO. For a structurally related compound, 2-chloroethyl methanesulfonate, some physical properties have been documented and are presented here for reference. It is crucial to note that these values are not for **Clomesone** itself and should be used with caution.

Table 2: Physicochemical Properties of 2-Chloroethyl methanesulfonate (for reference)

Property	Value
Form	Liquid
Boiling Point	125-126 °C at 9 mmHg
Density	1.39 g/mL at 25 °C
Refractive Index	n20/D 1.456

Note: This data is for a related compound and not **Clomesone**.



# **Synthesis of Clomesone**

A detailed experimental protocol for the synthesis of **Clomesone** has been described. The synthesis involves the reaction of methanesulfonyl chloride with triethylamine and 2-chloroethanol in acetonitrile.

## **Experimental Protocol: Synthesis of Clomesone**

#### Materials:

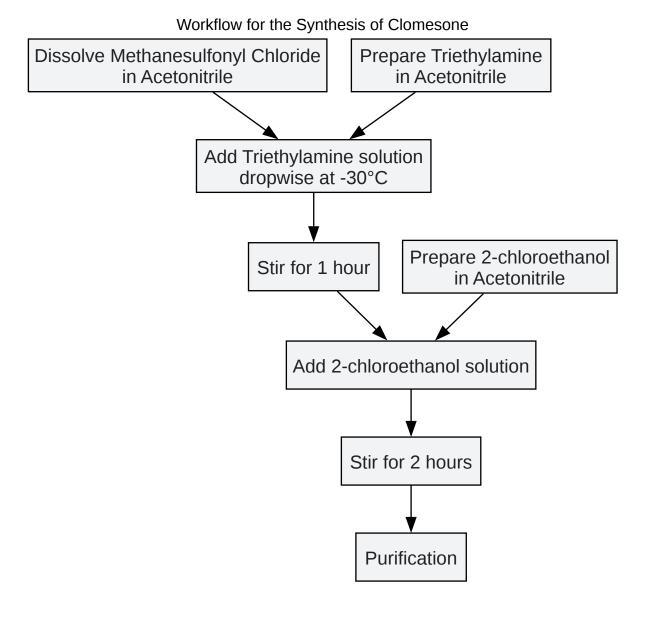
- · Methanesulfonyl chloride
- Triethylamine
- 2-chloroethanol
- Acetonitrile

#### Procedure:

- Dissolve 3 mL of methanesulfonyl chloride in 3 mL of acetonitrile in a round-bottom flask with stirring.
- Prepare a solution of triethylamine (8 mL) and acetonitrile (17.5 mL) and add it dropwise to the methanesulfonyl chloride solution.
- Maintain the reaction mixture at -30 °C for 1 hour.
- Prepare a solution of 2-chloroethanol (1.3 mL) in 1.3 mL of acetonitrile.
- Add the 2-chloroethanol solution to the reaction mixture.
- Stir the final reaction mixture for an additional 2 hours.
- Purification of the resulting Clomesone can be performed using standard techniques such as chromatography.

This protocol is adapted from Galván et al. (2018).[1]





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Caption: Workflow for the synthesis of **Clomesone**.

# Pharmacological Properties and Antineoplastic Activity

**Clomesone** has been identified as an antineoplastic agent with significant activity against certain cancer models.

## **In Vivo Antitumor Activity**



**Clomesone** has demonstrated high activity against P388 leukemia in vivo.[2] In studies conducted by the National Cancer Institute (NCI), **Clomesone** (NSC 359675) was evaluated in a P388 leukemia model in CD2F1 mice.

Table 3: In Vivo Antitumor Activity of Clomesone against P388 Leukemia

Dose	Schedule	Route	Vehicle	Treated/Contro I (%)
50.0 mg/kg/injection	qd 1-5	ip	Saline with Tween-80	102.0
100.0 mg/kg/injection	qd 1-5	ip	Saline with Tween-80	98.0
200.0 mg/kg/injection	qd 1-5	ip	Saline with Tween-80	100.0

Data from NCI in vivo screening.

## Cytotoxicity

The cytotoxic effects of **Clomesone** are attributed to its ability to act as a DNA alkylating agent.

# Experimental Protocol: In Vivo P388 Leukemia Antitumor Assay (General Protocol)

Animal Model:

• CD2F1 mice are commonly used for the P388 leukemia model.

#### **Tumor Implantation:**

- P388 leukemia cells are maintained in vivo by serial intraperitoneal (i.p.) passage in DBA/2 mice.
- For the assay, a specific number of P388 cells (e.g., 1 x 10<sup>6</sup> cells) are implanted i.p. into the CD2F1 recipient mice.







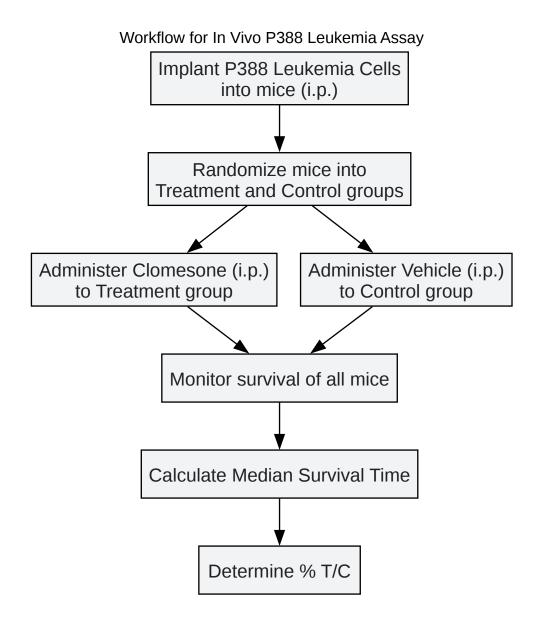
#### Drug Administration:

- Clomesone is prepared in a suitable vehicle, such as saline with Tween-80.
- The drug is administered i.p. according to a specified schedule, for example, daily for 5 days (qd 1-5), starting the day after tumor implantation.
- A control group of mice receives the vehicle only.

#### **Evaluation of Antitumor Activity:**

- The primary endpoint is the median survival time of the treated mice compared to the control mice.
- The antitumor effect is often expressed as the percentage of treated/control (% T/C) median survival time. A % T/C value ≥ 125% is often considered significant activity.





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Caption: General workflow for an in vivo P388 leukemia antitumor assay.

# Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of **Clomesone** is through its function as a DNA alkylating agent. The chloroethyl group is a reactive moiety that can form covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage. This damage, if not properly



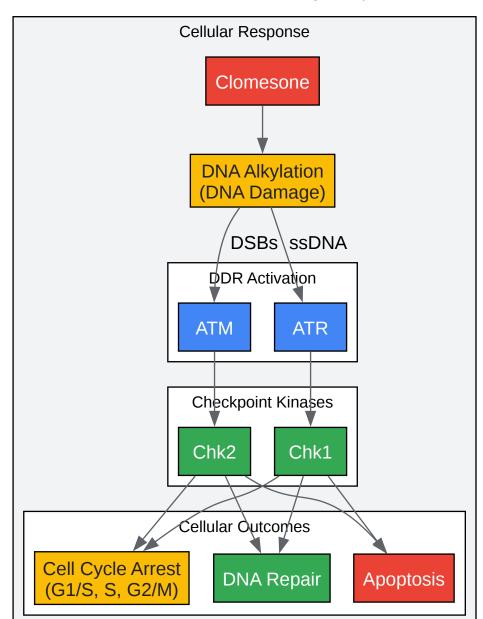
repaired, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

## **DNA Damage Response (DDR) Signaling Pathways**

Upon DNA damage induced by agents like **Clomesone**, cells activate a complex signaling network known as the DNA Damage Response (DDR). Key players in this response are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) respectively, which can be formed as a consequence of alkylation damage and subsequent DNA repair processes.

Activation of ATM and ATR initiates a signaling cascade that involves the phosphorylation of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of substrates to orchestrate cell cycle arrest, providing time for DNA repair, or to induce apoptosis if the damage is too severe.





#### Clomesone-Induced DNA Damage Response

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Caption: Simplified signaling pathway of the DNA Damage Response initiated by **Clomesone**.

# Experimental Protocol: Cytotoxicity Assay (General MTT Assay Protocol)



The cytotoxicity of **Clomesone** against various cancer cell lines can be assessed using a variety of in vitro assays, such as the MTT assay.

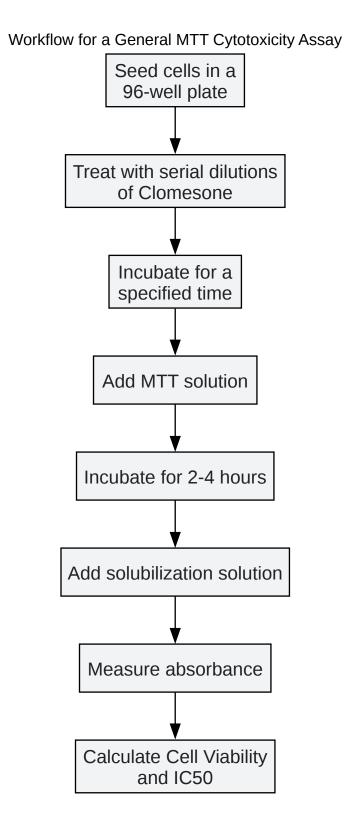
#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Clomesone
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Clomesone** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Clomesone that inhibits cell growth by 50%).





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Caption: General workflow for an MTT-based cytotoxicity assay.



### Conclusion

Clomesone is a DNA alkylating agent with demonstrated antineoplastic activity. Its straightforward synthesis and potent in vivo efficacy against P388 leukemia make it a compound of interest for further investigation. Understanding its mechanism of action through the lens of the DNA Damage Response provides a framework for exploring its potential therapeutic applications and for the development of novel, more selective chloroethylating agents. This technical guide provides a foundational resource for researchers and professionals in the field of drug development to build upon in their exploration of Clomesone and related compounds.

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### References

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- 2. 2-Chloroethyl methyl sulfide | C3H7CIS | CID 10965 PubChem [pubchem.ncbi.nlm.nih.gov]
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